N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
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Description
N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O6S and its molecular weight is 413.49. The purity is usually 95%.
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Scientific Research Applications
Catalytic Systems in Organic Synthesis
The compound N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide may find potential application in organic synthesis, similar to related oxazolidinone derivatives. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, highlighting the versatility of oxalamide derivatives in catalyzing reactions involving (hetero)aryl chlorides and amides. This suggests a potential for N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide in similar catalytic roles, facilitating a variety of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides reactions (De, Yin, & Ma, 2017).
Antimicrobial Agents
Oxazolidinone derivatives, such as those related to N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, have been noted for their antimicrobial properties. A study on novel oxazolidinone analogs demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. This indicates the potential for oxazolidinone derivatives in developing new antimicrobial agents (Zurenko et al., 1996).
Neuropharmacology
Compounds structurally related to N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide might have applications in neuropharmacology, given their potential to interact with neural receptors. For instance, selective orexin receptor antagonists, which share some structural features with oxazolidinone derivatives, have been shown to reduce compulsive food intake in animal models without inducing sleep. This suggests a role for similar compounds in the treatment of eating disorders or conditions characterized by compulsive behaviors (Piccoli et al., 2012).
Structural and Conformational Analysis
Oxazolidinone derivatives, including those related to N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, are of interest in structural and conformational studies. Research involving NMR and X-ray diffraction analysis of oxazolidinone derivatives has provided insights into their conformational behaviors and stereochemical assignments, contributing to the understanding of their reactivity and interactions in various chemical contexts (Monbaliu, Tinant, & Marchand‐Brynaert, 2008).
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-15-11-14(8-7-13(15)3)21-9-6-10-28(21,24)25/h7-8,11,16H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYJUWMRLGVDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-diethoxyethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide |
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